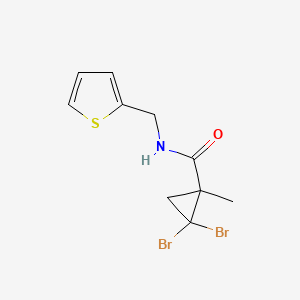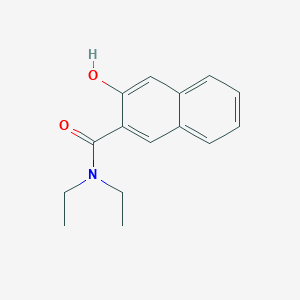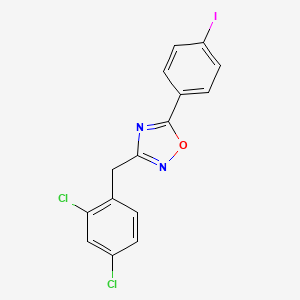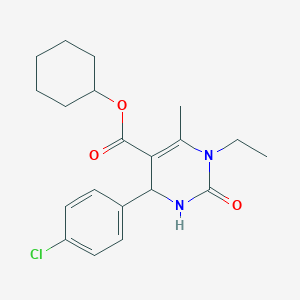![molecular formula C18H20N2OS B4989633 N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]bicyclo[2.2.1]heptane-2-carboxamide](/img/structure/B4989633.png)
N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]bicyclo[2.2.1]heptane-2-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]bicyclo[2.2.1]heptane-2-carboxamide, also known as JDTic, is a kappa opioid receptor antagonist. It was first synthesized in 2005 by researchers at the University of Michigan and has since been studied for its potential therapeutic applications.
作用机制
N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]bicyclo[2.2.1]heptane-2-carboxamide works by blocking the activity of the kappa opioid receptor, which is involved in the regulation of pain, stress, and addiction. By blocking this receptor, N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]bicyclo[2.2.1]heptane-2-carboxamide reduces the rewarding effects of drugs of abuse and reduces sensitivity to pain.
Biochemical and Physiological Effects:
N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]bicyclo[2.2.1]heptane-2-carboxamide has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the rewarding effects of drugs of abuse, reduce sensitivity to pain, and have antidepressant effects. In addition, N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]bicyclo[2.2.1]heptane-2-carboxamide has been shown to have a low potential for abuse and addiction, making it a potentially useful therapeutic agent.
实验室实验的优点和局限性
One advantage of N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]bicyclo[2.2.1]heptane-2-carboxamide is that it has been shown to have a low potential for abuse and addiction, making it a safer alternative to other drugs of abuse. In addition, N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]bicyclo[2.2.1]heptane-2-carboxamide has been shown to have a long half-life, which makes it easier to study in animal models. However, one limitation of N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]bicyclo[2.2.1]heptane-2-carboxamide is that it is a relatively new drug and has not been extensively studied in humans, so its safety and efficacy in humans is not yet fully understood.
未来方向
There are a number of potential future directions for research on N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]bicyclo[2.2.1]heptane-2-carboxamide. One area of interest is the potential use of N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]bicyclo[2.2.1]heptane-2-carboxamide in the treatment of other types of addiction, such as alcohol or nicotine addiction. In addition, N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]bicyclo[2.2.1]heptane-2-carboxamide may be useful in the treatment of chronic pain, as it has been shown to reduce sensitivity to pain in animal models. Finally, N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]bicyclo[2.2.1]heptane-2-carboxamide may be useful in the treatment of depression, as it has been shown to have antidepressant effects in animal models.
合成方法
N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]bicyclo[2.2.1]heptane-2-carboxamide is synthesized through a multi-step process that involves the reaction of 4-methylthiophenol with 2-bromo-1-(4-methylphenyl)ethanone to form 4-(4-methylphenyl)-1,3-thiazole-2-thiol. This intermediate is then reacted with bicyclo[2.2.1]heptan-2-one to form the final product, N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]bicyclo[2.2.1]heptane-2-carboxamide.
科学研究应用
N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]bicyclo[2.2.1]heptane-2-carboxamide has been studied for its potential therapeutic applications in a variety of areas, including addiction, depression, and pain management. It has shown promise as a treatment for cocaine addiction, as it blocks the rewarding effects of the drug and reduces the likelihood of relapse. In addition, N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]bicyclo[2.2.1]heptane-2-carboxamide has been shown to have antidepressant effects in animal models, suggesting that it may be useful in the treatment of depression. Finally, N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]bicyclo[2.2.1]heptane-2-carboxamide has been studied for its potential use in pain management, as it has been shown to reduce sensitivity to pain in animal models.
属性
IUPAC Name |
N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]bicyclo[2.2.1]heptane-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2OS/c1-11-2-5-13(6-3-11)16-10-22-18(19-16)20-17(21)15-9-12-4-7-14(15)8-12/h2-3,5-6,10,12,14-15H,4,7-9H2,1H3,(H,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOYHPPVVTBTTKJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3CC4CCC3C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]bicyclo[2.2.1]heptane-2-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5,5-dimethyl-3-phenyl-3,4,5,10-tetrahydropyrazolo[4,3-a]carbazole](/img/structure/B4989562.png)
![2-[3-(2-thienylcarbonyl)-1H-indol-1-yl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B4989568.png)



![3-(1,3-benzodioxol-5-yl)-5-(1-methyl-4-piperidinyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B4989607.png)
![N,3,6,7-tetramethyl-N-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]-1-benzofuran-2-carboxamide](/img/structure/B4989615.png)
![3-ethoxy-N-[2-(5-methyl-2-furyl)-2-(1-pyrrolidinyl)ethyl]benzamide](/img/structure/B4989622.png)

![dimethyl 4,4'-(3,5,9,11-tetraoxo-4,10-diazatetracyclo[5.5.2.0~2,6~.0~8,12~]tetradec-13-ene-4,10-diyl)dibenzoate](/img/structure/B4989642.png)
![2-[{2-[2-(2-isopropoxyphenoxy)ethoxy]ethyl}(methyl)amino]ethanol ethanedioate (salt)](/img/structure/B4989645.png)

![3-chloro-5-(3,4-dimethoxyphenyl)-7-(trifluoromethyl)-N-(3,4,5-trimethoxyphenyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4989666.png)